Hydrogen Bond Acceptor Count: Pyrazole Derivative Offers Superior Interaction Potential Over Imidazole Analog
2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid possesses four hydrogen bond acceptor sites (two from the carboxylic acid oxygens and two from the pyrazole nitrogens) [1]. In contrast, the structurally analogous imidazole derivative, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 782414-84-0), contains only three hydrogen bond acceptors due to the replacement of one pyrazole nitrogen with a carbon atom [2]. This additional acceptor site can enhance target binding affinity and influence solubility profiles in aqueous environments.
| Evidence Dimension | Hydrogen Bond Acceptor Count |
|---|---|
| Target Compound Data | 4 |
| Comparator Or Baseline | 2-(2-methyl-1H-imidazol-1-yl)propanoic acid (CAS 782414-84-0): 3 |
| Quantified Difference | Target compound has one additional H-bond acceptor (+33% relative increase) |
| Conditions | Computed molecular property (PubChem 2021.05.07 release) |
Why This Matters
This quantified difference in hydrogen bonding capacity directly impacts molecular recognition events and solubility, guiding the selection of this pyrazole building block for projects requiring enhanced polar interactions.
- [1] Kuujia. Cas no 851975-10-5 (2-Methyl-2-(1H-pyrazol-1-yl)propanoic acid). Computed Properties: Hydrogen Bond Acceptor Count = 4. View Source
- [2] PubChem. Compound Summary for CID 16788092, 2-(2-methyl-1H-imidazol-1-yl)propanoic acid. Computed Descriptors: Hydrogen Bond Acceptor Count = 3. View Source
